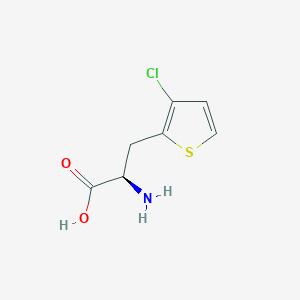
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 3-position and an amino group at the 2-position of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination: The thiophene ring is then chlorinated at the 3-position using reagents such as N-chlorosuccinimide (NCS) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the chlorination step and automated peptide synthesizers for the amino acid coupling step.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydrothiophene derivatives
Substitution: Amino or thiol-substituted thiophene derivatives
Scientific Research Applications
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways . The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which is not possible with other substituents like methyl or bromine .
Biological Activity
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid, a chiral amino acid derivative, has garnered attention for its potential biological activities. This compound features a thiophene ring substituted with a chlorine atom, which contributes to its unique chemical properties and possible therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C8H10ClN1O2S, with a molecular weight of approximately 205.66 g/mol. Its structure includes:
- Amino group : Contributes to its basicity and potential interactions with biological targets.
- Propanoic acid moiety : Provides acidic properties that may influence solubility and reactivity.
- Chlorothiophene substituent : Enhances lipophilicity and may modulate biological interactions.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity . The specific mechanisms remain to be fully elucidated but are believed to involve interactions with microbial cell membranes or metabolic pathways.
Anticancer Activity
Research has suggested that this compound could possess anticancer properties . It is hypothesized that the chlorothiophene moiety may play a role in inhibiting cancer cell proliferation through modulation of signaling pathways or enzyme inhibition. Further studies are necessary to confirm these effects and explore the underlying mechanisms.
Interaction with Biological Targets
Studies have indicated that this compound may interact with specific molecular targets, influencing their activity. Such interactions could modulate various biochemical pathways, potentially leading to therapeutic applications in drug development.
Summary Table of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Interaction with microbial membranes | |
| Anticancer | Modulation of signaling pathways | |
| Enzyme inhibition | Potential interaction with enzymes |
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Mechanism Exploration
In vitro tests conducted on cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner. The study proposed that the compound induces apoptosis through the activation of caspase pathways, warranting further investigation into its anticancer potential.
Properties
Molecular Formula |
C7H8ClNO2S |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
InChI Key |
XQEDKUDVLNCBIW-RXMQYKEDSA-N |
Isomeric SMILES |
C1=CSC(=C1Cl)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CSC(=C1Cl)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















